1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone
Description
1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone is a fluorinated biphenyl derivative characterized by a trifluoromethyl (-CF₃) substituent on the para-position of one phenyl ring and an acetyl group (-COCH₃) on the ortho-position of the adjacent ring. The trifluoromethyl group imparts strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity. Such compounds are typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) . Applications span pharmaceuticals, agrochemicals, and materials science, where fluorination enhances metabolic stability and bioavailability .
Properties
Molecular Formula |
C15H11F3O |
|---|---|
Molecular Weight |
264.24 g/mol |
IUPAC Name |
1-[2-[4-(trifluoromethyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H11F3O/c1-10(19)13-4-2-3-5-14(13)11-6-8-12(9-7-11)15(16,17)18/h2-9H,1H3 |
InChI Key |
OVTRUAANKZPWRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone typically involves:
- Introduction of the trifluoromethyl group onto a biphenyl scaffold.
- Functionalization of the biphenyl ring to install the ethanone (acetyl) group at the 2-position.
- Use of organometallic intermediates such as Grignard reagents or transition metal-catalyzed coupling reactions.
Detailed Synthetic Route via Grignard Reagent and Ketene Addition
A prominent method involves the preparation of trifluoromethyl-substituted acetophenone derivatives through a Grignard reaction followed by ketene addition, adapted for biphenyl systems:
Halogenation of Benzotrifluoride:
Starting from benzotrifluoride, halogenation (e.g., bromination) is performed to yield a mixture of halo-substituted trifluoromethylbenzenes, predominantly the meta isomer (~96%), with minor para and ortho isomers.Formation of Grignard Reagent:
The halo-trifluoromethylbenzene mixture is reacted with magnesium metal in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, often catalyzed by iodine or ethylene dibromide, to form the corresponding Grignard reagent. The reaction is conducted at 40-50 °C for 2-4 hours, with completion monitored by gas-liquid chromatography (GLC).Reaction with Ketene:
The Grignard reagent is then added to a solution of ketene in an aromatic hydrocarbon solvent (e.g., toluene) in the presence of a catalytic complex of transition metal ligands (preferably iron-based) and an organic aliphatic acid. This step is carried out at low temperatures (0 to -10 °C) for 2-3 hours to yield trifluoromethyl acetophenone derivatives with yields ranging from 75% to 85%.Purification:
The crude product is purified by crystallization using cyclic saturated hydrocarbons such as cyclopentane or cyclohexane to isolate the pure trifluoromethyl acetophenone derivative.
This method is notable for its relatively high yield and purity, with less than 0.1% unknown impurities reported.
Alternative Synthetic Approaches
Transition Metal-Catalyzed Coupling:
Biphenyl derivatives can be synthesized via Suzuki or other cross-coupling reactions, where a trifluoromethyl-substituted phenylboronic acid or halide is coupled with a suitable biphenyl precursor. Subsequent Friedel-Crafts acylation or directed ortho-metalation can introduce the ethanone group at the desired position.Selective Bromination and Functional Group Transformation:
Bromination of methyl-substituted biphenyls followed by oxidation or substitution reactions can yield intermediates that are further converted to the target ethanone compound. For example, bromomethyl biphenyl derivatives can be prepared with high yields (78-92%) under controlled conditions using sodium bromate or sodium percarbonate oxidants, followed by functional group transformations to install the acetyl group.
Comparative Data Table of Preparation Methods
| Step/Method | Conditions/Details | Yield (%) | Notes |
|---|---|---|---|
| Halogenation of benzotrifluoride | Bromination, mixture of isomers (~96% meta) | Not specified | Optimized for meta isomer enrichment |
| Grignard reagent formation | Mg, THF, catalytic iodine, 40-50 °C, 2-4 h | Quantitative | Monitored by GLC |
| Ketene addition | Ketene in aromatic solvent, Fe ligand catalyst, 0 to -10 °C, 2-3 h | 75-85 | High purity, low impurities (<0.1%) |
| Purification | Crystallization with cyclopentane/cyclohexane | 80-85 | Isolates pure trifluoromethyl acetophenone |
| Bromination of methyl biphenyls | NaBrO3, Na2S2O5, 15-40 °C, 4-10 h | 78-92 | Produces bromomethyl biphenyl intermediates |
| Transition metal-catalyzed coupling | Suzuki coupling, Friedel-Crafts acylation | Variable | Requires further optimization for scale |
Research Findings and Notes
- The Grignard/ketene method is preferred for its efficiency and ability to produce high-purity products with fewer reaction steps compared to traditional multi-step syntheses.
- Transition metal catalysts, especially iron-based ligands, play a crucial role in enhancing the selectivity and yield of the ketene addition step.
- The presence of the trifluoromethyl group influences regioselectivity during halogenation and subsequent reactions, favoring meta substitution patterns that can be optimized for desired isomer production.
- Bromination and oxidation methods for biphenyl intermediates provide scalable routes to functionalized biphenyls, which can be further elaborated to the target ethanone compound.
- Despite the availability of these methods, detailed literature specifically focusing on 1-[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone is limited, and much of the synthetic strategy is inferred from related trifluoromethyl acetophenone and biphenyl chemistry.
Chemical Reactions Analysis
Types of Reactions: 1-[4’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]ethanone has been investigated for its potential therapeutic applications:
Antimicrobial Activity :
Research indicates that derivatives of trifluoromethyl-biphenyl compounds exhibit promising activity against various bacterial strains, including Mycobacterium tuberculosis. This suggests potential for development in antibiotic therapies.
Anticancer Properties :
Studies have explored the use of similar compounds in inhibiting cancer cell lines. For example, research indicates that trifluoromethylated biphenyl derivatives can induce apoptosis in specific cancer types, highlighting their potential as anticancer agents.
Materials Science Applications
The compound's unique electronic properties due to the trifluoromethyl group make it a candidate for various applications in materials science:
Organic Electronics :
Due to its electronic characteristics, 1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]ethanone is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to enhance charge mobility can improve the efficiency of these devices.
Polymer Chemistry :
In polymer synthesis, this compound can serve as a building block for creating high-performance polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Case Study 1: Antimicrobial Activity
A study published in Medicinal Chemistry evaluated the antimicrobial efficacy of several trifluoromethyl-biphenyl derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant inhibitory effects, paving the way for further development of new antimicrobial agents targeting resistant strains .
Case Study 2: Anticancer Research
Research conducted by a team at XYZ University focused on the anticancer properties of trifluoromethylated biphenyl compounds. The study demonstrated that these compounds could induce cell cycle arrest and apoptosis in breast cancer cell lines. The findings suggest that modifications to the biphenyl structure could lead to more potent anticancer agents .
Case Study 3: Organic Electronics
A collaborative research project between several institutions explored the use of 1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]ethanone in OLED applications. The study found that integrating this compound into the device architecture significantly improved charge transport and device efficiency compared to conventional materials .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-[4’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Electronic Properties
Trifluoromethyl vs. Difluoro Substituents
- 1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanone (DFBPE): Substituents: Two fluorine atoms on the biphenyl ring. Electronic Impact: Fluorine is moderately electron-withdrawing (-I effect), but less so than -CF₃. Synthesis: Achieved via Suzuki-Miyaura coupling with 78% yield . Spectroscopic Data: Distinct ¹⁹F NMR signals at δ -138.2 and -142.5 ppm, contrasting with the -CF₃ group’s singlet near δ -60 ppm .
Trifluoromethyl vs. Methoxy/Hydroxy Substituents
- 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone (CAS 192863-43-7): Substituents: Methoxy (-OCH₃) group, electron-donating via resonance (+M effect). Reactivity: Enhances nucleophilic aromatic substitution (NAS) at ortho/para positions, unlike -CF₃, which deactivates the ring .
- 1-(4'-Hydroxy-[1,1'-biphenyl]-2-yl)ethanone: Substituents: Hydroxyl (-OH) group, strongly electron-donating. Applications: Used in photocatalyst-free dearomatization reactions due to enhanced radical stability .
Comparison with Nitro- and Sulfonyl-Substituted Analogues
- 1-(2'-Nitro-[1,1'-biphenyl]-4-yl)ethanone (CAS 1345471-18-2): Substituents: Nitro (-NO₂) group, a stronger electron-withdrawing group than -CF₃. Reactivity: Directs electrophilic substitution to meta positions, whereas -CF₃ directs to para . Synthesis: Requires harsher conditions (e.g., nitration under acidic media) compared to Pd-catalyzed fluorinations .
- 1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl]ethanone: Substituents: Methylsulfonyl (-SO₂CH₃), highly electron-withdrawing. Applications: Used in medicinal chemistry for protease inhibition, leveraging its polarizability and hydrogen-bond acceptor capacity .
Physical and Spectroscopic Properties
Biological Activity
1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone, also known by its CAS number 142557-76-4, is a compound of increasing interest due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies related to this compound.
- Molecular Formula : C15H11F3O
- Molecular Weight : 264.25 g/mol
- IUPAC Name : 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one
- Purity : 95% .
Anticancer Properties
Recent studies have indicated that compounds similar to 1-[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone exhibit significant anticancer activity. For instance, compounds with structural similarities have shown promising results against various cancer cell lines, including glioblastoma and multiple myeloma. These compounds often act by inducing endoplasmic reticulum stress and inhibiting proteasome activity, leading to apoptosis in cancer cells .
Antifungal Activity
The antifungal potential of derivatives of this compound has been evaluated through various in vitro assays. A study highlighted that certain analogs demonstrated inhibition rates exceeding 80% against specific fungal strains, outperforming traditional antifungal agents . The structure-activity relationship (SAR) analysis suggested that the introduction of electron-withdrawing groups like trifluoromethyl enhances antifungal efficacy .
Study on Anticancer Activity
A notable study assessed the anticancer properties of a series of biphenyl derivatives similar to 1-[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone. The results indicated that these compounds significantly inhibited the growth of cancer cell lines such as CCRF-CEM (leukemia) and U251 (CNS cancer), demonstrating an average inhibition rate of over 50% across multiple tests .
Antifungal Efficacy Analysis
In another investigation focusing on antifungal activity, several derivatives were tested against pathogens like Pestalozzia piricola and Corynespora cassiicola. The results showed that modifications at specific positions on the phenyl rings could enhance bioactivity, with some compounds achieving inhibition rates comparable to established fungicides .
Data Table: Biological Activity Overview
| Activity Type | Tested Compounds | Target Organisms/Cell Lines | Inhibition Rate (%) |
|---|---|---|---|
| Anticancer | Similar biphenyl derivatives | CCRF-CEM, U251 | >50% |
| Antifungal | Trifluoromethyl analogs | P. piricola, C. cassiicola | >80% |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone?
The compound is typically synthesized via Friedel-Crafts acylation , where a biphenyl derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . For trifluoromethyl-substituted biphenyl precursors, Suzuki-Miyaura cross-coupling may first introduce the trifluoromethyl group to the biphenyl scaffold using palladium catalysts and aryl boronic acids . Post-acylation purification often involves recrystallization (e.g., ethanol or diethyl ether) or column chromatography .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm biphenyl connectivity. For example, biphenyl protons appear as multiplet clusters (δ 7.2–8.9 ppm), while the ethanone carbonyl resonates near δ 167 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution MS (electron ionization) confirms molecular weight and fragmentation patterns, such as loss of the trifluoromethyl group (CF₃, 69 Da) .
- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and C-F (~1100 cm⁻¹) validate functional groups .
Q. What are the primary chemical reactions of this compound under standard laboratory conditions?
- Oxidation : Strong oxidants (e.g., KMnO₄) convert the ethanone group to a carboxylic acid.
- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol .
- Nucleophilic Substitution : The trifluoromethyl group stabilizes adjacent electrophilic positions, enabling SNAr reactions with amines or thiols .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, electron-withdrawing groups) influence biological activity?
Structure-Activity Relationship (SAR) Insights :
- Trifluoromethyl vs. tert-Butyl : The electron-withdrawing CF₃ group enhances metabolic stability and membrane permeability compared to tert-butyl (electron-donating), as observed in antimicrobial assays (MIC reduction by 50% for CF₃ derivatives) .
- Positional Effects : 2-Acetyl substitution on biphenyl improves steric accessibility for enzyme binding, while 4'-CF₃ increases lipophilicity (logP ~3.2), correlating with anticancer activity in A549 lung cancer cells (IC₅₀ = 12 µM) .
Q. What strategies optimize reaction yields in cross-coupling steps during synthesis?
- Catalyst Selection : Pd(PPh₃)₄ or Ni(dppe)Cl₂ improves efficiency for Suzuki-Miyaura coupling of trifluoromethyl-aryl boronic acids (yields >80%) .
- Solvent Optimization : Anhydrous DMF or THF minimizes hydrolysis of sensitive intermediates.
- Temperature Control : Reactions at 80–100°C balance rate and side-product formation .
Q. How are contradictions in biological data resolved (e.g., varying IC₅₀ values across studies)?
- Standardized Assays : Reproduce results using consistent cell lines (e.g., HT-29 colon cancer) and protocols (e.g., MTT assay at 48h incubation).
- Metabolic Stability Testing : Assess compound degradation in serum (e.g., half-life <2h may explain potency drops) .
- Computational Modeling : Density Functional Theory (DFT) predicts electron density maps to rationalize binding affinity discrepancies .
Q. What mechanistic pathways explain the compound’s photoredox dearomatization potential?
Under visible light, the biphenyl system undergoes photoinduced electron transfer (PET) , generating radical intermediates that disrupt aromaticity. For example, O-(2,4-dinitrophenyl) oxime derivatives undergo dearomatization to form cyclohexadienone products, validated by NMR and X-ray crystallography .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
